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molecular formula C10H8BrNO2 B8282345 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo- CAS No. 72492-50-3

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo-

Cat. No. B8282345
M. Wt: 254.08 g/mol
InChI Key: PFKORNCWDCAEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284644

Procedure details

5-Aminospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one (0.747 g.) and calcium carbonate (0.47 g.) were suspended in a mixture of carbon tetrachloride (20 ml.) and methylene chloride (5 ml.). The suspension was cooled to -17° C., then bromine (0.22 ml.) was added thereto dropwise, followed by stirring for 45 minutes. The reaction mixture was poured into ice-water, then extracted with ethyl acetate. The extract was washed with water and dried. The solvent was evaporated off, and the residue was recrystallized from ethanol-water. By the above procedure there was obtained 5-amino-4-bromospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one as yellow needles melting at 167°-170° C. Yield 0.6 g.
Name
5-Aminospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one
Quantity
0.747 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:13]=[CH:12][C:5]2[O:6][C:7]3([C:10](=[O:11])[C:4]=2[CH:3]=1)[CH2:9][CH2:8]3.C(=O)([O-])[O-].[Ca+2].[Br:19]Br>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[NH2:1][C:2]1[CH:13]=[CH:12][C:5]2[O:6][C:7]3([C:10](=[O:11])[C:4]=2[C:3]=1[Br:19])[CH2:9][CH2:8]3 |f:1.2|

Inputs

Step One
Name
5-Aminospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one
Quantity
0.747 g
Type
reactant
Smiles
NC1=CC2=C(OC3(CC3)C2=O)C=C1
Name
Quantity
0.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-17 °C
Stirring
Type
CUSTOM
Details
by stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C2=C(OC3(CC3)C2=O)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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